(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate
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Overview
Description
(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate is an organic compound with a complex structure that includes nitrophenyl, bromo, oxobutyl, and sulfonylpropanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of phenol to produce 4-nitrophenol. This is followed by the bromination of an appropriate butyl compound to introduce the bromo group. The final step involves the sulfonylation of the propanoate group to complete the compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and stirring ensures consistency and efficiency in production. Purification processes such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromo group can lead to azide or thiol derivatives.
Scientific Research Applications
(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrophenol: Similar in structure but lacks the sulfonylpropanoate group.
2-Chloro-4-nitrophenol: Contains a chloro group instead of a bromo group.
4-Nitrophenol: Lacks the bromo and sulfonylpropanoate groups.
Uniqueness
(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate is unique due to the combination of functional groups it possesses. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
76785-49-4 |
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Molecular Formula |
C13H14BrNO7S |
Molecular Weight |
408.22 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-(4-bromo-3-oxobutyl)sulfonylpropanoate |
InChI |
InChI=1S/C13H14BrNO7S/c14-9-11(16)5-7-23(20,21)8-6-13(17)22-12-3-1-10(2-4-12)15(18)19/h1-4H,5-9H2 |
InChI Key |
GTTBHZGHAWBRMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCS(=O)(=O)CCC(=O)CBr |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCS(=O)(=O)CCC(=O)CBr |
76785-49-4 | |
Synonyms |
3-(4-bromo-3-oxobutanesulfonyl)-1-propionic acid 4-nitrophenyl ester 3-(4-bromo-3-oxobutanesulfonyl)-1-propionic acid-4-nitrophenyl ester BSPNP |
Origin of Product |
United States |
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